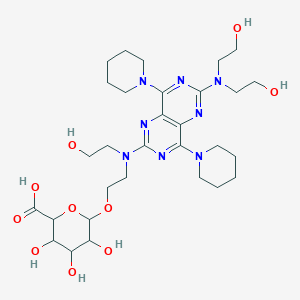

Dipyridamole mono-O-B-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H48N8O10 |

|---|---|

Molecular Weight |

680.7 g/mol |

IUPAC Name |

6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46) |

InChI Key |

UINLJWRYFLLHGA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Contextualization of Dipyridamole Glucuronidation Pathways

Dipyridamole (B1670753) undergoes metabolism in the liver, where it is conjugated with glucuronic acid. drugbank.com This process, known as glucuronidation, is a major phase II metabolic pathway for a wide array of compounds, including many drugs. nih.gov Glucuronidation involves the enzymatic attachment of a glucuronide moiety to the parent drug, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This transformation significantly increases the water solubility of the drug, facilitating its excretion from the body, primarily through the bile. drugbank.comnih.gov The resulting metabolite, Dipyridamole mono-O-β-D-glucuronide, is the primary form in which dipyridamole is eliminated. drugbank.comnih.gov

The process of glucuronidation is a critical determinant of a drug's pharmacokinetic profile, influencing its duration of action and potential for accumulation. For dipyridamole, this metabolic conversion is a key step in its clearance from the system. drugbank.com

Academic Significance of Dipyridamole Mono O β D Glucuronide As a Metabolite and Research Entity

The academic interest in Dipyridamole (B1670753) mono-O-β-D-glucuronide stems from its central role in the disposition of dipyridamole. Studying this metabolite provides valuable insights into the efficiency and potential variability of the glucuronidation pathway among individuals. Researchers utilize this metabolite as a biomarker to understand the metabolic profile of dipyridamole and how it might be influenced by various physiological and genetic factors.

The development of analytical techniques, such as high-performance liquid chromatography (HPLC), has been instrumental in the simultaneous determination of dipyridamole and its glucuronide metabolite in plasma. nih.gov This allows for detailed pharmacokinetic studies that can correlate the levels of the parent drug and its metabolite with pharmacological effects. nih.gov Furthermore, the instability of some glucuronide metabolites presents a bioanalytical challenge, necessitating careful sample handling and analytical methods to ensure accurate measurements. nih.gov

Scope of Academic Inquiry into Dipyridamole Mono O β D Glucuronide Research

Enzymatic Mechanisms of Glucuronidation of Dipyridamole

The biotransformation of dipyridamole is heavily reliant on glucuronidation, a major phase II metabolic reaction. This process occurs predominantly in the liver and is crucial for detoxifying and eliminating the compound from the body. drugbank.comwikipedia.orgnewdrugapprovals.org

The synthesis of Dipyridamole mono-O-β-D-glucuronide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are primarily located within the endoplasmic reticulum of hepatocytes. nih.govyoutube.com The fundamental reaction involves the transfer of a glucuronic acid molecule from the activated co-substrate, UDP-glucuronic acid (UDPGA), to one of the four hydroxyl groups present on the dipyridamole molecule. nih.govmdpi.com This conjugation significantly increases the polarity and water solubility of dipyridamole, which is essential for its subsequent excretion. nih.gov

The human UGT enzyme family is diverse, comprising multiple isoforms with distinct yet often overlapping substrate preferences. nih.govnih.gov While the precise UGT isoforms that catalyze the glucuronidation of dipyridamole have not been definitively identified in existing literature, the involvement of specific isoforms can be inferred from their known substrate specificities. Key drug-metabolizing UGTs belong to the UGT1A and UGT2B subfamilies. nih.gov For example, UGT2B7 is known to be involved in the glucuronidation of a wide array of drugs. nih.govnih.gov Given that dipyridamole presents multiple hydroxyl moieties, it is plausible that several UGT isoforms contribute to its metabolism.

Table 1: Selected Human UGT Isoforms and Their Representative Substrates

| UGT Isoform | Representative Substrates | Tissue Location |

|---|---|---|

| UGT1A1 | Bilirubin, Estradiol | Liver, Intestine |

| UGT1A4 | Trifluoperazine | Liver |

| UGT1A6 | Serotonin, Phenols | Liver |

| UGT1A9 | Propofol, Mycophenolic Acid | Liver, Kidney |

| UGT2B7 | Zidovudine (AZT), Morphine, Efavirenz | Liver, Kidney, Intestine |

| UGT2B15 | S-oxazepam | Liver, Prostate |

This table presents examples of UGT isoforms and their known substrates to illustrate the context of enzyme specificity. The specific isoforms for dipyridamole are yet to be fully elucidated. nih.govnih.govnih.gov

Metabolic Pathways and Metabolite Profiling

The metabolism of dipyridamole is not limited to the formation of a single conjugate. The presence of multiple reactive sites on the parent molecule allows for a more complex metabolite profile.

Following administration, dipyridamole can undergo conjugation at one or two of its hydroxyl sites, leading to the formation of both Dipyridamole mono-O-β-D-glucuronide and Dipyridamole di-O-β-D-glucuronide. nih.gov The formation of the mono-glucuronide is the initial glucuronidation step. This metabolite can then serve as a substrate for a subsequent reaction to form the di-glucuronide. wikipedia.org The balance between the formation of these two metabolites can be influenced by factors such as the concentration of dipyridamole and the kinetic properties of the involved UGT isoforms. Studies on the metabolism of other compounds, such as bilirubin, have demonstrated that a single UGT enzyme can catalyze the formation of both mono- and di-glucuronide conjugates. nih.gov

The biotransformation of dipyridamole into its glucuronide metabolites is a key determinant of its pharmacokinetic profile. High-performance liquid chromatography (HPLC) methods have been developed to simultaneously measure the plasma concentrations of both dipyridamole and its glucuronide metabolite, allowing for detailed pharmacokinetic analysis. nih.gov Comparative studies focusing on different formulations of dipyridamole have provided valuable data on its absorption, distribution, metabolism, and excretion. brieflands.comresearchgate.net

Table 2: Pharmacokinetic Parameters of Dipyridamole in Healthy Volunteers (Single 25 mg Dose)

| Pharmacokinetic Parameter | Mean Value | Standard Deviation |

|---|---|---|

| Cmax (ng/mL) | 160.3 | ± 60.1 |

| Tmax (h) | 1.38 | ± 0.5 |

| AUC₀₋t (ng·h/mL) | 393.1 | ± 132.5 |

| AUC₀₋∞ (ng·h/mL) | 433.9 | ± 146.4 |

| t₁/₂ (h) | 3.32 | ± 1.1 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life. Data adapted from a comparative bioavailability study. brieflands.comresearchgate.net

Disposition and Excretion Mechanisms of the Glucuronide

The conversion of dipyridamole to its glucuronide conjugates facilitates their removal from the body. These metabolites are significantly more water-soluble than the parent drug, predisposing them to efficient excretion. The primary route for the elimination of dipyridamole glucuronides is biliary excretion, with the metabolites being secreted into the bile and subsequently eliminated in the feces. drugbank.comchemicalbook.comnih.gov While urinary excretion of the glucuronide metabolite does occur, it represents a minor pathway, accounting for only about 5% of the total dose. chemicalbook.com There is some indication of enterohepatic recirculation, where the glucuronides excreted in the bile are hydrolyzed back to the parent compound in the intestine and reabsorbed. chemicalbook.com The transport of glucuronide conjugates from the liver cells into the bile is an active process often mediated by specific efflux transporter proteins located on the canalicular membrane of hepatocytes, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.gov

Hepatic Metabolism and Biliary Excretion Pathways of Dipyridamole mono-O-β-D-glucuronide

The primary site for the metabolism of dipyridamole is the liver. ahajournals.orgwikipedia.org In the liver, dipyridamole undergoes Phase II metabolism, specifically glucuronidation, to form its monoglucuronide conjugate, Dipyridamole mono-O-β-D-glucuronide. ahajournals.orgwikipedia.org This process involves the covalent attachment of a glucuronic acid moiety to one of the hydroxyl groups of dipyridamole, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility and molecular weight of the compound, facilitating its excretion.

Following its formation in the liver, Dipyridamole mono-O-β-D-glucuronide is actively transported into the bile. The biliary system serves as the principal route of elimination for dipyridamole and its metabolites, with approximately 95% of the parent drug being cleared via this pathway. wikipedia.org This extensive biliary excretion results in the majority of an administered dose of dipyridamole being eliminated in the feces as metabolites, with negligible amounts found in the urine. wikipedia.org

Preclinical studies in various animal models, including rats and dogs, have been instrumental in elucidating these metabolic pathways. For instance, research utilizing rat liver microsomes has demonstrated the rapid metabolism of dipyridamole, with a reported half-life of only 7 minutes, underscoring the efficiency of the hepatic metabolic processes. nih.gov

Table 1: Pharmacokinetic Properties of Dipyridamole

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Metabolism | Hepatic (glucuronidation) | Human | ahajournals.orgwikipedia.org |

| Route of Elimination | Biliary (95%) | Human | wikipedia.org |

| Metabolic Half-life (in vitro) | 7 minutes | Rat Liver Microsomes | nih.gov |

| Excretion | Fecal | Dog | nih.gov |

Potential for Enterohepatic Recirculation in Preclinical Models

Enterohepatic recirculation is a pharmacokinetic phenomenon where drugs and their metabolites excreted into the bile are reabsorbed from the intestine back into the systemic circulation. nih.gov This process can significantly prolong the half-life and exposure of a drug in the body. nih.gov Given that Dipyridamole mono-O-β-D-glucuronide is a glucuronide conjugate extensively excreted in the bile, it possesses the necessary characteristics to undergo enterohepatic recirculation.

The proposed mechanism for the enterohepatic recirculation of Dipyridamole mono-O-β-D-glucuronide in preclinical models would involve the following steps:

Excretion of the glucuronide conjugate from the liver into the small intestine via the bile.

Hydrolysis of the glucuronide bond by β-glucuronidase enzymes, which are present in the gut microbiota. This enzymatic action would cleave the glucuronic acid moiety, regenerating the parent dipyridamole.

Reabsorption of the more lipophilic parent drug, dipyridamole, from the intestine back into the portal circulation.

Return of the reabsorbed dipyridamole to the liver, where it can once again be metabolized or enter the systemic circulation.

While direct experimental evidence confirming the enterohepatic recirculation of Dipyridamole mono-O-β-D-glucuronide is not extensively documented in publicly available literature, the established principles of drug metabolism and disposition strongly suggest its likelihood. The notable difference between the very short in vitro metabolic half-life of dipyridamole in rat liver microsomes and its longer in vivo elimination half-life could potentially be explained, at least in part, by this recycling mechanism. wikipedia.orgnih.gov Further studies in preclinical models with cannulated bile ducts would be required to definitively quantify the extent of enterohepatic recirculation of this metabolite.

Table 2: Conceptual Framework for Enterohepatic Recirculation of Dipyridamole mono-O-β-D-glucuronide

| Step | Process | Location | Key Enzymes/Transporters |

|---|---|---|---|

| 1 | Biliary Excretion | Liver -> Small Intestine | Biliary transporters |

| 2 | Deconjugation | Intestinal Lumen | Bacterial β-glucuronidases |

| 3 | Reabsorption | Intestine -> Portal Vein | Intestinal transporters |

| 4 | Systemic Re-entry | Portal Vein -> Liver/Systemic Circulation | - |

Compound Names Mentioned in this Article

In Vitro Pharmacological Activity Studies

Effects on Adenosine (B11128) Uptake in Cellular Systems

There is a lack of specific data from in vitro studies detailing the direct effects of Dipyridamole mono-O-β-D-glucuronide on adenosine uptake in cellular systems. Research has extensively focused on the parent compound, dipyridamole, which is known to inhibit the uptake of adenosine into platelets, endothelial cells, and erythrocytes. drugbank.com One study measured the plasma levels of both dipyridamole and its glucuronide metabolite while examining the ex vivo effect on platelet adenosine uptake; however, the study did not isolate and report the specific activity of the glucuronide metabolite itself. nih.gov

Modulation of Platelet Function and Aggregation in In Vitro Systems

Phosphodiesterase Inhibition Profile and Specificity of Dipyridamole mono-O-β-D-glucuronide (e.g., PDE5)

There is no specific information available from the reviewed preclinical studies regarding the phosphodiesterase (PDE) inhibition profile and specificity of Dipyridamole mono-O-β-D-glucuronide. The parent compound, dipyridamole, is known to act as a non-selective phosphodiesterase inhibitor, which contributes to its pharmacological effects. nih.gov However, similar characterization for its glucuronide metabolite is not described in the available literature.

Comparative Biochemical Activity with Parent Dipyridamole

Relative Potency and Efficacy in Target Modulation (e.g., Adenosine Metabolism)

A direct comparative analysis of the relative potency and efficacy of Dipyridamole mono-O-β-D-glucuronide and the parent dipyridamole in modulating targets such as adenosine metabolism is not available in the reviewed scientific literature. While the metabolism of dipyridamole to its glucuronide conjugate is a known pathway, the pharmacological activity of this metabolite in comparison to the parent drug has not been a primary focus of the available research. drugbank.comyoutube.com

Differential Interactions with cAMP and cGMP Hydrolysis

Information regarding the differential interactions of Dipyridamole mono-O-β-D-glucuronide with the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) is not present in the reviewed literature. The parent compound, dipyridamole, inhibits the hydrolysis of cAMP and cGMP, but it is unknown if the glucuronide metabolite shares this activity. drugbank.comnih.gov

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific preclinical data on the pharmacological and biochemical activities of Dipyridamole mono-O-β-D-glucuronide. While it is identified as the primary metabolite of dipyridamole, its own distinct pharmacological profile regarding adenosine uptake, platelet function, and phosphodiesterase inhibition remains largely uncharacterized in the public domain. The available research has predominantly focused on the parent compound, dipyridamole. Therefore, a detailed analysis and the creation of data tables for the specific activities of Dipyridamole mono-O-β-D-glucuronide are not possible at this time. Further research would be necessary to elucidate the specific pharmacological and biochemical properties of this metabolite.

Molecular Target Engagement and Signaling Pathway Investigations

The pharmacological profile of Dipyridamole mono-O-β-D-glucuronide, a primary metabolite of the antiplatelet agent dipyridamole, is an area of ongoing scientific inquiry. medchemexpress.cnnih.gov While research has extensively characterized the parent compound, specific investigations into the direct molecular interactions and signaling pathway modulation of its glucuronidated metabolite are less documented. However, based on the well-established mechanisms of dipyridamole, the potential molecular targets and signaling activities of its mono-O-β-D-glucuronide derivative can be inferred and are a subject of preclinical investigation.

Exploration of Direct Molecular Interactions and Binding Affinities

Dipyridamole primarily exerts its effects through the inhibition of phosphodiesterase (PDE) enzymes and the inhibition of cellular adenosine uptake. wikipedia.orglitfl.comnih.gov Consequently, preclinical evaluations of Dipyridamole mono-O-β-D-glucuronide are focused on determining its binding affinities for these same targets. The glucuronidation process can, in some instances, alter the binding characteristics of a compound compared to its parent molecule.

Key molecular targets of interest for Dipyridamole mono-O-β-D-glucuronide include various PDE isoforms, such as PDE3, and the equilibrative nucleoside transporters (ENTs) responsible for adenosine transport across cell membranes. wikipedia.org Research efforts are directed at quantifying the binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), of the metabolite for these targets. Such studies are crucial to understanding whether Dipyridamole mono-O-β-D-glucuronide retains, exceeds, or has diminished activity compared to dipyridamole.

Table 1: Investigated Molecular Targets of Dipyridamole and its Metabolite

| Molecular Target | Parent Compound (Dipyridamole) Activity | Investigated Activity of Dipyridamole mono-O-β-D-glucuronide |

|---|---|---|

| Phosphodiesterase (PDE) | Inhibitor wikipedia.org | Potential Inhibitor |

| Equilibrative Nucleoside Transporters (ENTs) | Inhibitor of adenosine uptake nih.gov | Potential Inhibitor of adenosine uptake |

| Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | Predicted Binder nih.gov | Under Investigation |

| Human Spindle Checkpoint Kinase Bub1 | Predicted Binder nih.gov | Under Investigation |

Analysis of Intracellular Signaling Cascade Modulation

The modulation of intracellular signaling cascades by Dipyridamole mono-O-β-D-glucuronide is intrinsically linked to its interaction with its molecular targets. The inhibition of PDEs by the parent compound, dipyridamole, leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govnih.gov These second messengers, in turn, activate downstream signaling pathways, including the protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac) pathways. nih.gov

Preclinical studies on Dipyridamole mono-O-β-D-glucuronide aim to elucidate its capacity to modulate these same signaling cascades. By measuring the intracellular levels of cAMP and cGMP in relevant cell models (e.g., platelets, endothelial cells) following exposure to the metabolite, researchers can ascertain its functional activity. The activation of the Epac pathway, for instance, has been shown to be a key mechanism in the anti-fibrotic effects of dipyridamole. nih.gov Determining whether the glucuronide metabolite retains this activity is a key area of investigation.

Table 2: Key Signaling Pathways Modulated by Dipyridamole

| Signaling Pathway | Upstream Modulator | Downstream Effects |

|---|---|---|

| cAMP Signaling | Inhibition of PDE, Inhibition of adenosine uptake nih.govnih.gov | Activation of PKA and Epac, Inhibition of platelet aggregation, Vasodilation nih.gov |

| cGMP Signaling | Inhibition of PDE nih.gov | Vasodilation |

Furthermore, dipyridamole has been noted to influence other cellular processes, such as the inhibition of superoxide (B77818) release and the expression of tissue factor activity in monocytes, which are critical in thrombosis and inflammation. nih.gov Investigations into whether Dipyridamole mono-O-β-D-glucuronide shares these properties are essential for a comprehensive understanding of its pharmacological profile.

Advanced Synthetic Methodologies and Derivatization of Dipyridamole Glucuronides for Research

Chemoenzymatic Synthesis Approaches for Dipyridamole (B1670753) mono-O-β-D-glucuronide

The generation of glucuronide metabolites for research purposes often faces challenges due to the complexity of chemical synthesis, which typically involves multiple protection and deprotection steps. Chemoenzymatic synthesis presents a streamlined alternative by leveraging the high selectivity of enzymes. While specific literature detailing a chemoenzymatic route for Dipyridamole mono-O-β-D-glucuronide is not prevalent, the general principles of this methodology can be applied.

A common approach involves using UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. However, the requirement for the expensive cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) makes large-scale enzymatic synthesis costly. An alternative chemoenzymatic strategy could involve:

Chemical Synthesis of a Glucuronyl Donor: A stable, activated glucuronyl donor is synthesized chemically.

Enzymatic Transfer: A suitable glycosyltransferase enzyme, potentially a mutated or engineered variant for enhanced stability and substrate acceptance, catalyzes the transfer of the glucuronic acid moiety to one of the hydroxyl groups on the diethanolamine (B148213) side chains of Dipyridamole.

This approach combines the flexibility of chemical synthesis with the regioselectivity and stereoselectivity of an enzymatic reaction, potentially offering higher yields and purity compared to purely chemical or microbial methods.

Chemical Synthesis of Dipyridamole mono-O-β-D-glucuronide Analogues

To overcome the poor metabolic stability of Dipyridamole, researchers have designed and synthesized analogues with improved pharmacokinetic properties. nih.gov One strategy involves modifying the piperidine (B6355638) rings, which are less critical for binding to targets like PDE5, to enhance metabolic stability. nih.gov

A general synthetic route for creating such analogues involves a multi-step process starting from a pyrimido[5,4-d]pyrimidine (B1612823) core. nih.gov The process can be summarized as follows:

| Step | Reactants | Product | Purpose |

| 1 | Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol, PCl₅, POCl₃ | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Chlorination of the core structure to create reactive sites. nih.gov |

| 2 | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, Thiazolidine | 3-(2,6,8-trichloropyrimido[5,4-d]pyrimidin-4-yl)thiazolidine | Selective substitution at one of the chlorinated positions. nih.gov |

| 3 | Intermediate from Step 2, Various Amines | Corresponding substituted intermediates | Introduction of diverse heterocyclic rings to replace the original piperidine structure. nih.gov |

| 4 | Intermediate from Step 3, Diethanolamine | Final Dipyridamole Analogues | Addition of the diethanolamine side chains, which are crucial for biological activity. nih.gov |

This synthetic scheme allows for the creation of a library of Dipyridamole analogues. By replacing the piperidine rings with other heterocyclic structures, researchers developed compounds with significantly improved metabolic half-lives in rat liver microsomes. nih.gov

Strategic Derivatization for Research Probes

Derivatizing Dipyridamole mono-O-β-D-glucuronide is essential for creating probes to study its metabolic pathways, quantify its presence in biological systems, and investigate its interactions.

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds and for precise quantification. Deuterium (B1214612) (²H) is an ideal stable isotope for this purpose due to its low natural abundance (0.01%), which results in minimal background signal in detection methods like magnetic resonance spectroscopy (MRS) and mass spectrometry. escholarship.org

Deuterium Metabolic Imaging (DMI) is an emerging technique that allows for the non-invasive, three-dimensional observation of a labeled substrate's metabolic fate in vivo. escholarship.orgresearchgate.net By administering a deuterated form of Dipyridamole, researchers could theoretically track its conversion to Dipyridamole mono-O-β-D-glucuronide and other metabolites in real-time within living tissue. escholarship.org The short relaxation time of deuterium permits rapid signal acquisition, making it efficient for dynamic studies. escholarship.orgresearchgate.net

For quantitative analysis using mass spectrometry, a chemical isotope labeling strategy can be employed. nih.gov For instance, the carboxylic acid group of the glucuronide moiety can be derivatized using reagents like N,N-Dimethyl ethylenediamine (B42938) (DMED), which is available in both its natural form (d₀) and a deuterated version (d₆). nih.gov By labeling the sample with the d₀-DMED and an internal standard with d₆-DMED, a characteristic mass difference (Δm/z of 6.037 Da) is observed. nih.gov This allows for the precise identification and quantification of glucuronide conjugates in complex biological samples like urine. nih.gov

| Isotopic Label | Technique | Application | Key Advantages |

| Deuterium (²H) | Deuterium Metabolic Imaging (DMI) / MRS | In vivo metabolic tracing of Dipyridamole and its glucuronide. escholarship.orgnih.govnih.gov | Non-invasive, spatial and temporal resolution of metabolic pathways. escholarship.orgresearchgate.net |

| d₀/d₆-DMED | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative profiling of glucuronide metabolites in biological fluids. nih.gov | High sensitivity, accurate quantification, confident identification of glucuronides. nih.gov |

Conjugation strategies can be used to create affinity probes for identifying binding partners or to develop immobilized systems for studying enzymatic processes. An immobilized enzyme reactor (IMER) based on β-glucuronidase is a prime example of such a system. nih.gov

In this setup, the β-glucuronidase enzyme is immobilized on a solid support within a reactor column. nih.gov This IMER can be coupled directly online with an HPLC system. nih.gov When a sample containing glucuronide conjugates, such as Dipyridamole mono-O-β-D-glucuronide, is passed through the reactor, the enzyme catalyzes the hydrolysis (deconjugation) of the glucuronide, releasing the parent aglycone (Dipyridamole). nih.gov The products can then be immediately separated and analyzed by the HPLC system. nih.gov

Such a system offers several advantages for research:

Facilitated Metabolite Identification: Rapidly confirms the presence of glucuronide metabolites by observing the appearance of the aglycone peak after passing through the reactor. nih.gov

Enzyme Kinetics: Allows for the study of β-glucuronidase activity and kinetics with various substrates under different conditions (e.g., pH, temperature, flow rate). nih.gov

Sample Preparation: Can be used as an online sample preparation tool to quantify the amount of glucuronidated drug in metabolic and pharmacokinetic studies. nih.gov

By immobilizing Dipyridamole mono-O-β-D-glucuronide itself onto a solid support, an affinity-based probe could be created. This would enable the isolation and identification of proteins that specifically bind to the metabolite, such as transport proteins or enzymes, providing further insight into its biological role.

Analytical and Bioanalytical Methodologies for Dipyridamole Mono O β D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation of Dipyridamole (B1670753) mono-O-β-D-glucuronide from its parent drug and other metabolites. The inherent polarity of the glucuronide moiety necessitates specific approaches to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of drug glucuronides due to its versatility and applicability to polar, non-volatile compounds. The development of a robust HPLC method for Dipyridamole mono-O-β-D-glucuronide involves careful optimization of several parameters to ensure accurate and reliable quantification.

Key considerations in developing an HPLC method for Dipyridamole mono-O-β-D-glucuronide include the choice of the stationary phase, mobile phase composition, and detector. Reversed-phase HPLC is the most common approach, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase. Due to the high polarity of glucuronides, achieving sufficient retention can be challenging. nih.gov To overcome this, mobile phases are often composed of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it can influence the ionization state of both the analyte and any residual silanol (B1196071) groups on the stationary phase, thereby affecting retention and peak shape. For instance, in the analysis of other glucuronide metabolites, acidic mobile phases containing formic acid or acetic acid have been shown to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov

Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is typically employed to effectively separate the highly polar glucuronide from the less polar parent drug, dipyridamole. The selection of the detector depends on the required sensitivity and specificity. A UV detector can be used, but for complex biological matrices, a more selective detector like a mass spectrometer is preferred.

Table 1: Illustrative HPLC Method Parameters for Glucuronide Analysis

| Parameter | Typical Condition | Rationale |

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm i.d., 1.7-5 µm particle size | Provides good retention for a wide range of analytes. Smaller particle sizes offer higher efficiency. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidic modifier improves peak shape and ionization. Buffer controls pH. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic modifier to elute analytes. |

| Gradient | Start with a low percentage of B, increasing over time | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions. |

| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and sensitivity requirements. |

| Detector | UV or Mass Spectrometer | UV for general detection, MS for high sensitivity and specificity. |

Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, its application to the direct analysis of intact drug glucuronides like Dipyridamole mono-O-β-D-glucuronide is limited due to their high polarity, low volatility, and thermal lability. youtube.com Direct injection of such compounds into a hot GC inlet would lead to decomposition rather than volatilization.

To utilize GC for the analysis of glucuronides, a derivatization step is mandatory. This chemical modification process converts the polar, non-volatile glucuronide into a more volatile and thermally stable derivative. Common derivatization reactions for compounds containing hydroxyl and carboxylic acid groups, such as glucuronic acid, include silylation (e.g., using BSTFA or TMCS), acylation, or esterification followed by silylation.

While GC-MS can provide excellent sensitivity and structural information, the multi-step sample preparation involving derivatization can be time-consuming, introduce variability, and may not be suitable for high-throughput analysis. youtube.com Therefore, for routine quantification of Dipyridamole mono-O-β-D-glucuronide in biological samples, HPLC-based methods are generally preferred. GC-MS may find application in specific research contexts where its high resolving power is necessary to separate complex mixtures of metabolites after derivatization.

Mass Spectrometry-Based Detection and Structural Characterization

Mass spectrometry (MS) has become an indispensable tool in drug metabolism studies, offering unparalleled sensitivity and specificity for the detection and structural elucidation of metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites, including Dipyridamole mono-O-β-D-glucuronide, in complex biological matrices such as plasma, urine, and bile. scispace.comnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry.

In an LC-MS/MS assay, the analyte is first separated from matrix components by HPLC and then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like glucuronides, typically operating in the positive or negative ion mode. For Dipyridamole mono-O-β-D-glucuronide, both modes could be viable and would require experimental evaluation for optimal sensitivity.

The quantification is performed using multiple reaction monitoring (MRM), a highly specific detection mode. In MRM, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific product ion resulting from the fragmentation. The transition from the precursor ion to the product ion is highly specific to the analyte, minimizing interference from other compounds in the matrix. scispace.comresearchgate.net

A significant challenge in the analysis of glucuronides is their potential for in-source fragmentation, where the labile glucuronide bond breaks in the ion source, leading to the formation of the aglycone (the parent drug). nih.gov This can interfere with the quantification of the parent drug if not properly addressed through careful optimization of the ion source parameters and chromatographic separation.

Table 2: Hypothetical LC-MS/MS Parameters for Dipyridamole mono-O-β-D-glucuronide

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of Dipyridamole mono-O-β-D-glucuronide |

| Product Ion (Q3) | A specific fragment ion |

| MRM Transition | Precursor Ion → Product Ion |

| Internal Standard | Stable isotope-labeled Dipyridamole mono-O-β-D-glucuronide or a structural analog |

While LC-MS/MS is excellent for quantification, high-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), is a powerful tool for the structural elucidation of unknown metabolites. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the determination of the elemental composition of a metabolite. sciex.com This is crucial for confirming the identity of Dipyridamole mono-O-β-D-glucuronide and for identifying any other novel metabolites. The fragmentation patterns obtained from HRMS can also provide valuable structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation of metabolites. nih.gov Although it is less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule. For Dipyridamole mono-O-β-D-glucuronide, NMR would be essential to confirm the site of glucuronidation on the dipyridamole molecule. This typically requires isolating a sufficient quantity of the metabolite, often through preparative HPLC. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can establish the connectivity of atoms and pinpoint the attachment of the glucuronic acid moiety. nih.gov

Development of Sensitive and Specific Bioanalytical Assays

The development of a sensitive and specific bioanalytical assay is critical for accurately determining the concentration of Dipyridamole mono-O-β-D-glucuronide in biological samples, which is essential for pharmacokinetic studies. csuohio.edufiralismolecularprecision.com The process involves several key steps, from sample collection and preparation to method validation.

A major challenge in the bioanalysis of glucuronides, particularly acyl glucuronides, is their potential instability in biological matrices. nih.gov While Dipyridamole mono-O-β-D-glucuronide is an O-glucuronide, which is generally more stable than acyl glucuronides, its stability should still be thoroughly evaluated under various storage and handling conditions. nih.gov This includes assessing its stability at different temperatures and pH values to prevent back-conversion to the parent drug.

Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the complexity of the matrix. For glucuronides, which are highly polar, mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridges can be effective.

Method validation is performed according to regulatory guidelines (e.g., from the FDA or EMA) to ensure the assay is reliable and reproducible. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. firalismolecularprecision.com The use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for achieving high accuracy and precision by compensating for variations in sample processing and instrument response. researchgate.net

Sample Preparation Strategies for Complex Biological Matrices in Research Models

The primary challenge in quantifying Dipyridamole mono-O-β-D-glucuronide from research samples like plasma, urine, or tissue homogenates is the presence of endogenous interfering components. Effective sample preparation is crucial to remove these interferences and enrich the analyte, thereby improving the sensitivity and selectivity of the analytical method. mdpi.com The choice of technique depends on the nature of the biological matrix and the physicochemical properties of the analyte. mdpi.com Common strategies include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comsigmaaldrich.com

Protein Precipitation (PPT): This is a straightforward method often used for plasma or serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile, or an acid to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. For the analysis of dipyridamole and its metabolites in plasma, solvents like methylbutyl ether have been utilized. nih.gov This technique is effective in removing non-volatile salts and highly polar interferences, resulting in a cleaner extract compared to PPT. mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analyte from the liquid sample. sigmaaldrich.com Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For glucuronide metabolites, reverse-phase or mixed-mode SPE cartridges are often employed to achieve high recovery and purity. sigmaaldrich.com

Below is a summary of common sample preparation strategies.

| Technique | Biological Matrix | General Procedure | Key Advantages/Considerations |

| Protein Precipitation (PPT) | Plasma, Serum | Addition of a precipitating agent (e.g., acetonitrile), vortexing, centrifugation, and collection of the supernatant. | Fast and simple, but may result in less clean extracts ("matrix effects"). |

| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Addition of an immiscible organic solvent, mixing to facilitate analyte transfer, separation of layers, and evaporation/reconstitution of the organic phase. nih.gov | Provides cleaner extracts than PPT; solvent selection is critical. mdpi.com |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue Homogenates | Conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a specific solvent. sigmaaldrich.com | Highly selective, provides high analyte concentration and clean extracts; method development can be more complex. |

Validation of Analytical Methods for Robust Academic Research

Validation is the process of demonstrating that a bioanalytical method is suitable for its intended purpose, ensuring the reliability and reproducibility of the results. youtube.com For academic research involving pharmacokinetic studies, a full validation should be conducted in accordance with established guidelines. nih.govnih.gov This process assesses several key performance characteristics of the assay.

The core parameters evaluated during method validation include selectivity, accuracy, precision, linearity, sensitivity, and stability. nih.govijnrd.org

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug (dipyridamole), other metabolites, and endogenous matrix components. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured concentration is to the true value, while precision measures the reproducibility of results from repeated measurements. Both are typically assessed at multiple concentration levels, including the lower limit of quantitation (LLOQ). nih.gov

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a specified range. ijrpb.com For dipyridamole, linear ranges have been established in various assays, and a similar process is required for its glucuronide metabolite. ijrpb.comnih.gov

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of Dipyridamole mono-O-β-D-glucuronide must be evaluated in the biological matrix under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability. nih.gov

The table below outlines the essential validation parameters for a bioanalytical method.

| Validation Parameter | Description | Common Acceptance Criteria |

| Selectivity | Ability to measure the analyte in the presence of potential interferences. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |

| Accuracy | Closeness of measured values to the nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at LLOQ). |

| Linearity (Range) | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. ijrpb.com |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample; accuracy and precision must meet acceptance criteria. |

| Stability | Stability of the analyte in the biological matrix under specific conditions and time periods. nih.gov | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Preclinical Research Investigations and in Vitro/ex Vivo Models

In Vitro Cell-Based Assays for Mechanistic Elucidation

In vitro cell-based assays are fundamental in elucidating the mechanisms of action and metabolic pathways of pharmaceutical compounds and their metabolites. For Dipyridamole (B1670753) mono-O-β-D-glucuronide, these studies have primarily revolved around its formation and its potential effects on platelet function, drawing comparisons with the parent drug, dipyridamole.

Platelet-Derived Cell Line Studies for Adenosine (B11128) Uptake and Aggregation

The antiplatelet effect of dipyridamole is largely attributed to its inhibition of adenosine uptake into red blood cells and platelets, and the inhibition of phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) and subsequent inhibition of platelet aggregation. wikipedia.orgnih.govlitfl.com While the parent compound, dipyridamole, has been extensively studied for these effects, specific data on the direct activity of Dipyridamole mono-O-β-D-glucuronide on platelet-derived cell lines are not widely available in published literature.

Studies on the parent compound have shown that dipyridamole's inhibition of adenosine uptake by platelets is a key part of its mechanism. nih.gov The binding of dipyridamole to platelets is essential for this inhibitory action. nih.gov In whole blood, the presence of erythrocytes enhances the anti-aggregatory effect of dipyridamole, a phenomenon linked to the modulation of adenosine concentration. nih.gov While the plasma levels of the glucuronide metabolite have been measured alongside the parent drug in clinical studies, the direct impact of the isolated monoglucuronide on adenosine uptake and platelet aggregation in these cell-based models remains to be fully characterized. nih.gov

Hepatocyte and Enzyme Activity Assays to Study Glucuronidation

The liver is the primary site of dipyridamole metabolism, where it undergoes conjugation to form its glucuronide metabolite. drugbank.comyoutube.comwikipedia.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of many drugs. mdpi.com

Hepatocyte and liver microsome assays are instrumental in studying this biotransformation. While specific kinetic data for the formation of Dipyridamole mono-O-β-D-glucuronide are not extensively detailed in the available literature, it is understood that this is the main metabolic pathway. drugbank.comyoutube.com Studies using rat liver microsomes have indicated that dipyridamole has a short half-life, suggesting rapid metabolism. mdpi.com The development of validated assays for measuring the activity of various human UGT isoforms allows for the potential to characterize the specific enzymes responsible for dipyridamole glucuronidation. nih.govmanchester.ac.uk Such assays are critical for predicting potential drug-drug interactions.

Table 1: In Vitro Metabolic Systems for Studying Dipyridamole Glucuronidation

| In Vitro System | Application in Dipyridamole Research | Key Findings/Potential Insights |

|---|---|---|

| Human Liver Microsomes | To identify the UGT enzymes responsible for glucuronidation and to determine kinetic parameters. nih.govmanchester.ac.uk | Would allow for the characterization of the rate of formation of Dipyridamole mono-O-β-D-glucuronide. |

| Rat Liver Microsomes | Used to assess the metabolic stability of dipyridamole. mdpi.com | Dipyridamole exhibits a short half-life of 7 minutes, indicating rapid metabolism. mdpi.com |

| Hepatocytes (Human, Rat, etc.) | Provide a more complete metabolic picture, including uptake, metabolism, and efflux. mdpi.combioivt.com | Can be used to predict the in vivo clearance of dipyridamole via glucuronidation. |

Ex Vivo Tissue and Organ Perfusion Studies to Assess Metabolite Activity

Ex vivo organ perfusion models serve as a bridge between in vitro and in vivo research, allowing for the study of drug metabolism and effects in an intact organ system. nih.gov These systems, such as perfused livers or lungs, can provide valuable insights into the physiological and pharmacological activity of drug metabolites.

While the technology for ex vivo organ perfusion is well-established and has been used to study the pharmacokinetics of various drugs, specific studies assessing the activity of Dipyridamole mono-O-β-D-glucuronide in such systems are not prominently featured in scientific literature. nih.govnih.govyoutube.comyoutube.comyoutube.com Research on the parent compound, dipyridamole, has utilized isolated perfused hamster lungs to investigate its effects on arachidonic acid metabolism. Such studies could theoretically be adapted to investigate the effects of its monoglucuronide metabolite.

In Vivo Animal Models for Metabolic and Pharmacodynamic Research

Non-Rodent Animal Models for Comparative Metabolic Studies

Dogs have also been used in the preclinical evaluation of dipyridamole. Pharmacokinetic studies in dogs have been conducted to assess the bioavailability of different formulations of the parent drug. nih.gov Additionally, studies have investigated the effects of intravenous dipyridamole on the cerebral and systemic circulations in dogs. nih.gov As with rodent models, while these studies provide valuable information on the parent drug, they generally lack a specific focus on the pharmacokinetic profile and pharmacological activity of the Dipyridamole mono-O-β-D-glucuronide metabolite. The significant formation of a carbamoyl (B1232498) glucuronide metabolite for other compounds has been noted to be a major pathway in dogs, suggesting species-specific differences in glucuronidation that could be relevant for dipyridamole. nih.gov Comparative studies across different animal species are crucial for understanding inter-species variations in drug metabolism and for extrapolating findings to humans. nih.govmdpi.comresearchgate.net

Academic Research Applications and Broader Scientific Implications

Dipyridamole (B1670753) mono-O-β-D-glucuronide as a Model Glucuronide Compound

Glucuronidation is a major pathway in the metabolism of a vast array of drugs, environmental toxins, and endogenous substances. The process involves the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. Dipyridamole mono-O-β-D-glucuronide serves as an excellent model compound for studying this critical biotransformation process. biosynth.com

In the development of new pharmaceutical agents, understanding their metabolic fate is paramount. Researchers often use well-characterized glucuronide conjugates like Dipyridamole mono-O-β-D-glucuronide as standards or comparators. Its stable and well-defined structure allows for the optimization of analytical methods, such as mass spectrometry and high-performance liquid chromatography (HPLC), which are essential for identifying and quantifying the metabolites of novel chemical entities. By comparing the glucuronidation patterns and rates of new drug candidates to that of dipyridamole, scientists can gain predictive insights into their metabolic stability and potential for drug-drug interactions.

The glucuronic acid portion of Dipyridamole mono-O-β-D-glucuronide makes it a useful tool for investigating the interactions between carbohydrates and proteins. biosynth.com These interactions are fundamental to many biological processes, including cell-cell recognition, immune responses, and the transport of substances across cell membranes. The dipyridamole moiety provides a bulky, lipophilic anchor, while the glucuronide part presents a specific carbohydrate structure that can be recognized by various proteins, such as transporters and enzymes. Studying how this model glucuronide binds to and is transported by proteins like organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) provides valuable information on the substrate specificity and kinetics of these important transporter families.

Role as a Research Tool in Biochemical and Pharmacological Investigations

Beyond its role in metabolism studies, Dipyridamole mono-O-β-D-glucuronide has found applications as a specialized tool in a range of biochemical and pharmacological experiments. For example, it has been used in studies investigating the regulation of gene expression. One study demonstrated that this compound can suppress high glucose-induced osteopontin (B1167477) mRNA levels, suggesting a potential role in modulating cellular responses in hyperglycemic conditions. chemical-suppliers.eu This finding opens up avenues for its use in research aimed at understanding the pathological mechanisms of diseases like diabetes.

Below is a table summarizing the key research applications of Dipyridamole mono-O-β-D-glucuronide:

| Research Application Area | Specific Use | Scientific Insight Gained |

| Model Glucuronide Compound | Studying glucuronidation of new drugs | Understanding metabolic pathways and stability |

| Investigating carbohydrate-protein interactions | Elucidating transporter specificity and kinetics | |

| Preclinical Drug Metabolism | Probing ADME properties | Characterizing parent drug-metabolite dynamics |

| Biochemical/Pharmacological Tool | Investigating gene expression | Modulating cellular responses in disease models |

Future Directions and Emerging Research Avenues for Dipyridamole Mono O β D Glucuronide

Elucidation of Novel Molecular Targets and Off-Target Interactions

The pharmacological activity of the parent compound, dipyridamole (B1670753), is attributed to its inhibition of phosphodiesterase (PDE) enzymes and the breast cancer resistance protein (BCRP). medchemexpress.cn However, the extent to which Dipyridamole mono-O-β-D-glucuronide shares these targets or interacts with novel molecular pathways remains a significant knowledge gap. Future research must move beyond viewing the glucuronide as merely an inactive metabolite and instead investigate its own pharmacological profile.

A promising approach involves computational methods, such as reverse protein-ligand docking, which has been used to identify potential new targets for the parent dipyridamole compound. nih.govnih.gov Studies have predicted that dipyridamole may interact with proteins implicated in cancer, such as dihydropyrimidine (B8664642) dehydrogenase (DPD) and human spindle checkpoint kinase Bub1. nih.govnih.gov A crucial future direction will be to apply these same in silico screening techniques to Dipyridamole mono-O-β-D-glucuronide. This will help predict whether the addition of the glucuronide moiety alters binding affinity for known targets or enables interactions with entirely new proteins. Subsequent experimental validation of these computational hits will be essential to fully elucidate the metabolite's molecular-level interactions and potential for off-target effects.

| Predicted Molecular Target (of Parent Compound Dipyridamole) | Protein Data Bank (PDB) ID | Associated Disease/Process |

| Dihydropyrimidine Dehydrogenase (DPD) | 1GTE | Cancer |

| Human Spindle Checkpoint Kinase Bub1 | 3E7E | Cancer |

| This table is based on computational predictions for the parent compound, dipyridamole, highlighting the need for similar studies on its glucuronide metabolite. nih.govnih.gov |

Investigation of Inter-Species Differences in Glucuronidation Pathways and Consequences

Glucuronidation is a major phase II metabolic pathway that can vary significantly between species. nih.gov These differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes can lead to substantial variations in drug metabolism and clearance, impacting the selection of appropriate animal models for preclinical studies. researchgate.netmdpi.com For instance, studies on the drug diclofenac (B195802) revealed an 8.7-fold difference in the maximum reaction rate (Vmax) of glucuronidation among mouse, human, dog, monkey, and rat liver microsomes. mdpi.com Similarly, research on ezetimibe (B1671841) showed that the intrinsic clearance of the drug via glucuronidation varied by over 8-fold across different species. mdpi.com

Such species-dependent variations have profound implications for the study of dipyridamole. The rate of formation and subsequent systemic exposure to Dipyridamole mono-O-β-D-glucuronide could differ dramatically between humans and the animal models used in pharmacological and toxicological testing. A critical avenue of future research is to conduct a comprehensive inter-species comparison of dipyridamole glucuronidation. This would involve using liver and intestinal microsomes from humans, and various preclinical species (e.g., rats, mice, dogs, monkeys) to characterize the enzyme kinetics of Dipyridamole mono-O-β-D-glucuronide formation. researchgate.netmdpi.com The results would be invaluable for accurately extrapolating pharmacokinetic and pharmacodynamic data from animals to humans.

| Drug | Species with Highest Glucuronidation Rate (Vmax in Liver) | Species with Lowest Glucuronidation Rate (Vmax in Liver) | Reference |

| Diclofenac | Mouse (7.22 nmol/min/mg) | Rat (0.83 nmol/min/mg) | mdpi.com |

| Ezetimibe | Monkey (3.87 nmol/mg/min in intestine) | Dog (1.19 nmol/mg/min in intestine) | mdpi.com |

| This table presents examples of documented inter-species differences in drug glucuronidation, underscoring the importance of conducting similar research for dipyridamole. |

Application in "Omics" Research Platforms (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics offer powerful tools for obtaining a systems-level understanding of the biological effects of xenobiotics. mdpi.comrevespcardiol.org Applying these "omics" platforms to the study of Dipyridamole mono-O-β-D-glucuronide could provide unprecedented insight into its mechanism of action and physiological impact.

Future research should employ high-resolution mass spectrometry-based metabolomics to map the metabolic fingerprint of cells or tissues exposed to the glucuronide metabolite. nih.gov This could reveal alterations in key biochemical pathways, such as energy metabolism, amino acid metabolism, or lipid biosynthesis, that are perturbed by the compound. mdpi.com Concurrently, proteomics can be used to quantify changes in protein expression, identifying specific signaling pathways or cellular machinery that are up- or down-regulated in response to the metabolite. nih.gov The integration of these proteomic and metabolomic datasets can build comprehensive regulatory networks, connecting the metabolite to specific protein targets and downstream metabolic consequences, thereby illuminating its biological role far beyond simple clearance. nih.gov

Development of Advanced Research Probes and Biosensors

The availability of purified Dipyridamole mono-O-β-D-glucuronide as a research chemical and analytical standard is a prerequisite for the development of more advanced detection tools. sussex-research.comclearsynth.com While currently used for applications like analytical method validation, a significant future direction lies in leveraging this compound to create highly specific research probes and biosensors.

The next logical step is the development of monoclonal antibodies or nucleic acid aptamers that bind specifically to Dipyridamole mono-O-β-D-glucuronide, distinguishing it from the parent drug and other metabolites. These specific binding agents could then be functionalized with fluorescent dyes or enzymes to create probes for use in techniques like immunofluorescence or flow cytometry, allowing for the visualization of the metabolite's distribution within cells and tissues. Furthermore, these agents could be integrated onto transducer surfaces to create biosensors (e.g., Surface Plasmon Resonance or electrochemical sensors) for the real-time, quantitative detection of the glucuronide in biological fluids like plasma or urine.

Integration of Computational Modeling with Experimental Research for Predictive Metabolism and Activity

The integration of computational modeling with experimental research offers a synergistic approach to accelerate our understanding of drug metabolites. Advanced software packages like BioTransformer can predict the metabolic fate of small molecules, providing a theoretical map of potential metabolites, including glucuronides. nih.gov

Future research should utilize such in silico tools to predict the full range of potential phase I and phase II metabolites of dipyridamole. This can help guide experimental metabolite identification studies. More importantly, computational docking and molecular dynamics simulations, which have been used to explore targets for the parent drug, should be specifically applied to Dipyridamole mono-O-β-D-glucuronide. nih.govnih.gov By modeling the interaction of the glucuronide with a wide array of proteins, researchers can generate testable hypotheses about its potential biological activity and off-target interactions. This predictive power allows for more focused and efficient experimental validation, ultimately creating a robust framework where computational predictions guide laboratory research, and experimental results refine the predictive models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.